molecular formula C11H6ClF3O B11866668 1-Chloro-4-(trifluoromethoxy)naphthalene

1-Chloro-4-(trifluoromethoxy)naphthalene

Katalognummer: B11866668
Molekulargewicht: 246.61 g/mol
InChI-Schlüssel: JMCSEJFUWYSCME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the reaction of 1-chloronaphthalene with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-Chloro-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(trifluoromethoxy)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(trifluoromethoxy)naphthalene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, it may disrupt cellular processes by interacting with enzymes or cellular membranes. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H6ClF3O

Molekulargewicht

246.61 g/mol

IUPAC-Name

1-chloro-4-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6ClF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H

InChI-Schlüssel

JMCSEJFUWYSCME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.